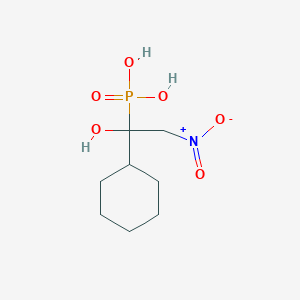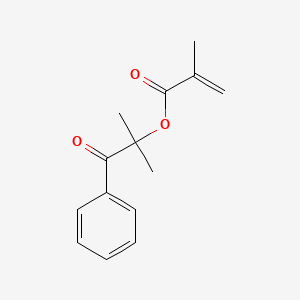
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both aromatic and ester functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as organic synthesis, medicinal chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate typically involves the esterification of 2-methyl-1-oxo-1-phenylpropan-2-ol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the process may include steps for purification such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Medicinal Chemistry: The compound has been studied for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate involves its ability to act as an alkylating agent. This means it can react with DNA and other cellular molecules, causing damage that can lead to cell death. This property is particularly useful in the synthesis of anti-cancer drugs, where the compound targets rapidly dividing cells. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A similar compound with the formula CH₂=C(CH₃)COOCH₃, used in the production of poly(methyl methacrylate) (PMMA).
Phenylacetone: Another related compound with a phenyl group and a ketone functional group, used in the synthesis of amphetamines.
Uniqueness
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate is unique due to its combination of aromatic and ester functional groups, which provide it with a wide range of reactivity and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
135899-40-0 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-10(2)13(16)17-14(3,4)12(15)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clé InChI |
SJDLEUINOTTZGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C)(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
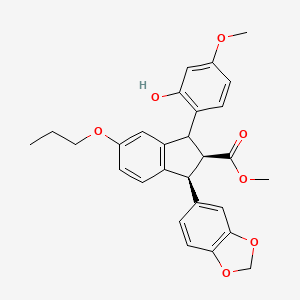
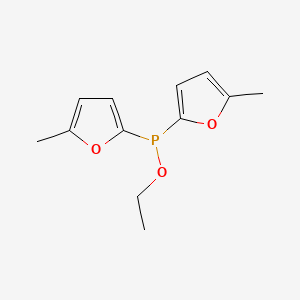
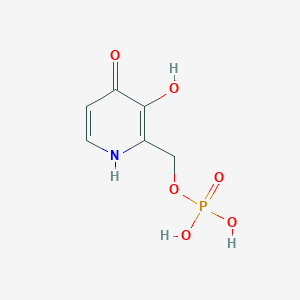
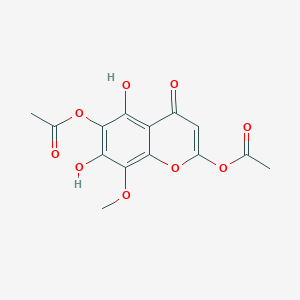
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)


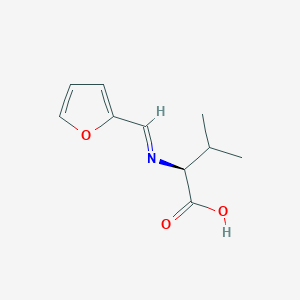
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
